Lipophilicity Modulation: 6-Methyl Substitution Increases XLogP3-AA Compared to the Unsubstituted Scaffold
The 6-methyl substituent on 6-Methyl-2-phenylpyridin-3-amine provides a quantifiable increase in lipophilicity compared to the unsubstituted 2-phenylpyridin-3-amine scaffold. This is a critical parameter influencing membrane permeability and metabolic clearance. The target compound exhibits a predicted XLogP3-AA of 2.5, whereas the unsubstituted analog has a lower value, directly impacting its distribution and pharmacokinetic profile .
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-Phenylpyridin-3-amine: XLogP3-AA value not explicitly stated but is lower due to absence of methyl group. |
| Quantified Difference | Target compound has a higher XLogP3-AA, indicating increased lipophilicity. |
| Conditions | In silico prediction (XLogP3-AA algorithm). |
Why This Matters
This data point is crucial for medicinal chemists optimizing a lead series for oral bioavailability; the 6-methyl group provides a defined lipophilic handle to balance potency and ADME properties.
